2-(2-Bromo-2-propenyl)benzoic acid
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Overview
Description
2-(2-Bromo-2-propenyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is substituted with a 2-bromo-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-propenyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-propenylbenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2-propenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-(2-Bromo-2-propenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2-propenyl)benzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-2-propenyl)benzoic acid
- 2-(2-Iodo-2-propenyl)benzoic acid
- 2-(2-Fluoro-2-propenyl)benzoic acid
Uniqueness
2-(2-Bromo-2-propenyl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHCAXSWLSTLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641257 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-92-9 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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